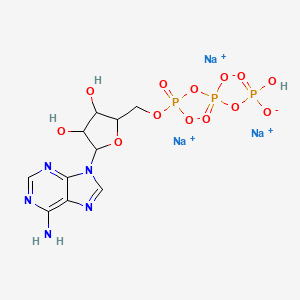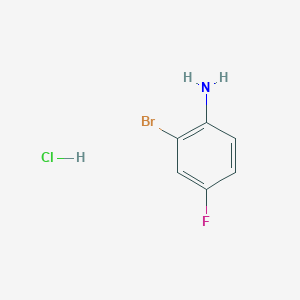![molecular formula C12H16FNO B12082286 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenoxy group substituted with fluorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylphenol and pyrrolidine.
Formation of the Phenoxy Intermediate: The phenol is first converted to its corresponding phenoxy derivative using a suitable base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The phenoxy intermediate is then alkylated with a suitable alkylating agent, such as chloromethylpyrrolidine, under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSH) in polar solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-methylphenoxyacetone.
Reduction: Formation of 3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine-2-amine.
Substitution: Formation of 3-[(2-methoxy-5-methylphenoxy)methyl]pyrrolidine.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new medications, especially those targeting central nervous system receptors.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the pyrrolidine ring contributes to its overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 3-[(2-Fluoro-4-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Chloro-5-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Fluoro-5-ethylphenoxy)methyl]pyrrolidine
Uniqueness
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its applications.
特性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC名 |
3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
InChIキー |
KEDALUFBZFBATL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)OCC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
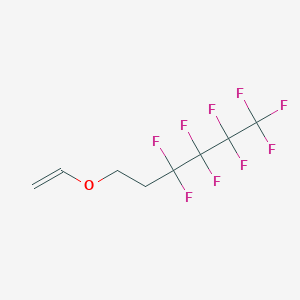
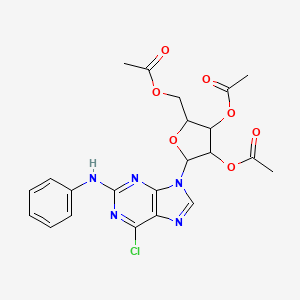

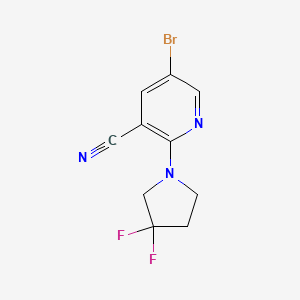
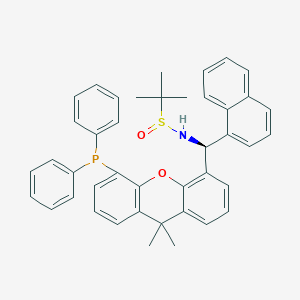
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
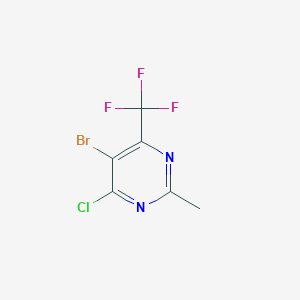
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
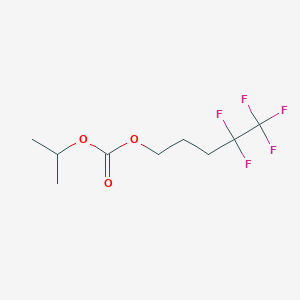
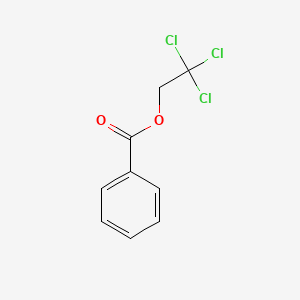
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
